Ethyl red

Overview

Description

Ethyl red (ER) is an organic dye used in the synthesis of a variety of organic compounds. It is a red-orange dye that is used as a pH indicator, as an indicator in chemical assays, and as a fluorescent dye. ER has been used in a variety of laboratory experiments, such as in the synthesis of organic compounds, in the detection of proteins, and in the determination of pH.

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSC)

Ethyl Red has been investigated for its use in dye-sensitized solar cells (DSSC). The photoelectrical properties of Ethyl Red, along with another dye, Carminic Acid, were studied as sensitizers for DSSC . The ground state and excited state properties of the dyes before and after being adsorbed on TiO2 were calculated via density functional theory (DFT) and time-dependent DFT (TDDFT) . Key parameters such as the light harvesting efficiency (LHE), the driving force of electron injection and dye regeneration, the total dipole moment, the conduction band of the edge of the semiconductor, and the excited state lifetime were investigated .

Reconfigurable Metasurfaces

Ethyl Red has been used in the development of reconfigurable metasurfaces that enable light polarization control by light . The functionality of tuning is realized by switching the coupling conditions between the plasmonic modes and the binary isomeric states of an Ethyl Red switching layer upon light stimulation . More than 20° nonlinear changes in the transmitted polarization azimuth were achieved using just 4mW of switching light power .

Humidity Sensors

Although the specific details are not available in the search results, Ethyl Red has been mentioned in the context of a highly sensitive and full range detectable humidity sensor . Further research would be needed to understand the exact role and application of Ethyl Red in this context.

properties

IUPAC Name |

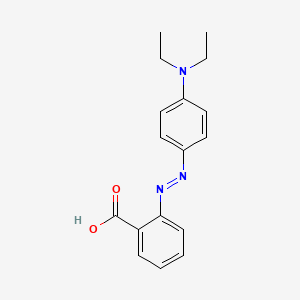

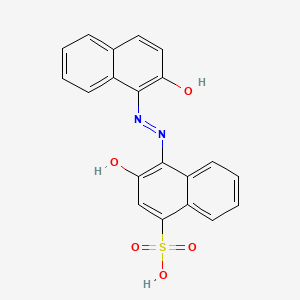

2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRCDTRQDHMTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001038547 | |

| Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl red | |

CAS RN |

76058-33-8 | |

| Record name | Ethyl Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076058338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76058-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-[4-(diethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTV19WGM7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ethyl Red?

A1: Ethyl Red (C15H15N3O2) has a molecular weight of 269.30 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Ethyl Red?

A2: Researchers utilize various techniques, including UV-Vis spectroscopy, Resonance Raman spectroscopy, and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), to study Ethyl Red. [, , ]

Q3: What spectral shifts are observed when Ethyl Red interacts with acidic sites?

A3: Resonance Raman spectroscopy reveals the protonation of Ethyl Red upon interaction with Brønsted acidic sites on surfaces like silica, silica-alumina, and γ-alumina. This protonation leads to characteristic shifts in the Raman spectra. [, , ]

Q4: How is Ethyl Red employed in photocatalysis?

A4: Ethyl Red serves as a model pollutant in photocatalytic degradation studies, evaluating the efficiency of photocatalysts like titanium dioxide (TiO2) under UV irradiation. []

Q5: Can Ethyl Red function as a sensitizer in DSSCs?

A5: While Ethyl Red has been investigated for DSSC applications, studies suggest that Carminic Acid exhibits superior performance due to factors like higher adsorption on TiO2, larger driving force for dye regeneration, and longer excited state lifetime. []

Q6: What structural features influence Ethyl Red's adsorption onto TiO2?

A6: The position of the carboxylic acid anchoring group significantly affects adsorption. For instance, para-ethyl red (p-ER) adsorbs effectively onto TiO2, while ortho-ethyl red (o-ER) exhibits negligible adsorption due to steric hindrance caused by the proximity of the carboxylic acid group to the azo group. []

Q7: How does solvent polarity influence Ethyl Red's adsorption onto TiO2?

A7: The adsorption strength of p-ER onto TiO2 is enhanced in aprotic solvents with higher polarity. This is attributed to the higher specific solvation energy of these solvents, leading to a greater energetic gain upon dye adsorption. []

Q8: What is the adsorption behavior of Ethyl Red in protic solvents on TiO2?

A8: In protic solvents, p-ER does not directly adsorb onto the TiO2 surface. Instead, it interacts with the solvent layer surrounding the TiO2 particles. This difference is attributed to the stronger interaction of protic solvents with the TiO2 surface. []

Q9: What nonlinear optical properties does Ethyl Red exhibit?

A9: Ethyl Red demonstrates significant nonlinear optical properties, including nonlinear refraction and nonlinear absorption. Researchers have measured its nonlinear refractive index (n2) at different wavelengths. [, , ]

Q10: What potential applications do Ethyl Red's nonlinear optical properties enable?

A10: The strong nonlinearity of Ethyl Red makes it promising for applications in all-optical switching devices and optical limiting materials. It has shown the ability to modulate light transmission and limit the intensity of incident light. [, , , , , ]

Q11: What is known about the biodegradation of Ethyl Red?

A12: Research indicates that the bacterium Burkholderia multivorans CCA53 can effectively degrade Ethyl Red. Optimization of culture conditions, including the use of rice straw hydrolysate as a growth medium, significantly enhances the degradation efficiency. []

Q12: How do linear-isomaltomegalosaccharides (L-IMS) affect Ethyl Red solubility and biodegradation?

A13: L-IMS, a type of carbohydrate, enhances the solubility of Ethyl Red, potentially facilitating its biodegradation. Studies suggest that L-IMS exhibits a different mechanism for solubility enhancement compared to β-cyclodextrin. [, ]

Q13: How is Ethyl Red used in analytical chemistry?

A14: Ethyl Red serves as an indicator in spectrophotometric methods for determining the concentration of compounds like Sibutramine Hydrochloride. Its color change in response to pH changes makes it a useful indicator in acid-base titrations. [, ]

Q14: What method is used to determine the cation exchange capacity of acidic soils?

A15: A rapid analysis method utilizes ammonium acetate-1,2-diaminocyclohexanetetraacetic acid to extract exchangeable cations from acidic soils. The exchange acidity is then determined spectrophotometrically using Ethyl Red. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(diethylamino)ethyl)-5,11-dimethyl-6H-25-pyrido[4,3-b]carbazol-9-ol acetate](/img/structure/B1210046.png)